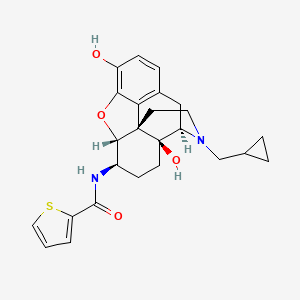

Mu opioid receptor antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H28N2O4S |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C25H28N2O4S/c28-17-6-5-15-12-19-25(30)8-7-16(26-23(29)18-2-1-11-32-18)22-24(25,20(15)21(17)31-22)9-10-27(19)13-14-3-4-14/h1-2,5-6,11,14,16,19,22,28,30H,3-4,7-10,12-13H2,(H,26,29)/t16-,19-,22+,24+,25-/m1/s1 |

InChI Key |

QWAXZSMUYRTIIN-QODBOBSJSA-N |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC=CS7)OC5=C(C=C4)O)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=CS7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mu-Opioid Receptor Antagonists, with a Focus on Representative Compound "3"

This technical guide provides a comprehensive overview of the mechanism of action of mu (µ)-opioid receptor (MOR) antagonists for researchers, scientists, and drug development professionals. The guide details the molecular interactions, signaling pathways, and experimental characterization of these compounds, with a specific focus on publicly available data for representative molecules designated as "Compound 3" in scientific literature.

Core Mechanism of Action of Mu-Opioid Receptor Antagonists

Mu-opioid receptors (MORs) are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[1] Agonist binding to MORs, such as morphine, triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This primarily involves the coupling to inhibitory G-proteins (Gαi/o), which subsequently inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, G-protein activation can modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1] Beyond G-protein signaling, agonist-bound MORs can also recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and G-protein-independent signaling.[1]

Mu-opioid receptor antagonists, in contrast, are ligands that bind to the MOR but do not elicit a functional response.[3] They act primarily through competitive antagonism , where they occupy the same binding site as endogenous and exogenous agonists, thereby preventing agonist-induced receptor activation.[3] This blockade prevents the downstream signaling events associated with receptor activation, including G-protein coupling and β-arrestin recruitment.[4] The clinical utility of MOR antagonists is significant, with applications in reversing opioid overdose and treating opioid and alcohol use disorders.[5]

Data Presentation: Quantitative Profile of Representative "Compound 3" Antagonists

The designation "Compound 3" has been used for different molecules in opioid receptor research. Below is a summary of the available quantitative data for two such compounds with antagonist activity at the mu-opioid receptor.

Table 1: Binding Affinity of a Peripherally Selective Mu-Opioid Receptor Antagonist "Compound 3" [6]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Mu (µ) | 0.77 |

| Kappa (κ) | 40 |

| Delta (δ) | 4.4 |

This compound is noted for its high affinity for the mu-opioid receptor and its selective distribution to peripheral receptors.[6]

Table 2: In Vitro Opioid Receptor Functional Antagonism of JDTic ("Compound 3") [7]

| Receptor Subtype | Antagonist Potency (Ke, nM) | Selectivity (fold) vs. Mu | Selectivity (fold) vs. Delta |

| Kappa (κ) | 0.02 | 100 | 800 |

| Mu (µ) | 2.0 | - | - |

| Delta (δ) | 16.0 | - | - |

JDTic is a potent and selective kappa-opioid receptor antagonist, but also exhibits antagonist activity at the mu-opioid receptor.[7]

Experimental Protocols

The characterization of mu-opioid receptor antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor. It involves the competitive displacement of a radiolabeled ligand by the unlabeled test compound.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).[8][9]

-

Assay Setup: In a 96-well plate, the following are added in order: assay buffer, cell membranes, the radiolabeled ligand (e.g., [³H]DAMGO), and varying concentrations of the test compound.[10]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through filter plates using a cell harvester.[9]

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of an antagonist to block agonist-induced inhibition of cAMP production.

Protocol:

-

Cell Culture: HEK293 or CHO cells stably expressing the mu-opioid receptor are cultured to 80-90% confluency.[1]

-

Cell Preparation: Cells are harvested and resuspended in assay buffer.[1]

-

Assay Protocol (HTRF - Homogeneous Time-Resolved Fluorescence):

-

Dispense the cell suspension into a 384-well plate.[1]

-

Add the test compound (antagonist) at various concentrations.

-

Add a known mu-opioid receptor agonist (e.g., DAMGO) at a concentration that produces a submaximal response (e.g., EC80).[2]

-

Incubate for 30 minutes at 37°C.[1]

-

Add the HTRF lysis buffer and detection reagents (Eu3+ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[2]

-

Incubate to allow for the detection reaction to occur.

-

-

Data Acquisition: The HTRF signal is read on a compatible plate reader.[1]

-

Data Analysis: The antagonist potency is determined by fitting the concentration-response data to a sigmoidal dose-response curve to obtain the IC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the mu-opioid receptor.

Protocol (PathHunter® Assay):

-

Cell Plating: Plate engineered cells (e.g., CHO cells) expressing the mu-opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment in 384-well plates.[1][8]

-

Compound Addition: Prepare serial dilutions of the test compound (antagonist) and add them to the cell plates.

-

Agonist Addition: Add a known mu-opioid receptor agonist (e.g., DAMGO) at a concentration that elicits a robust β-arrestin recruitment response.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[1]

-

Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol.[1]

-

Signal Measurement: Measure the luminescence signal using a plate reader.[1]

-

Data Analysis: The antagonist activity is determined by quantifying the inhibition of the agonist-induced luminescent signal.

Mandatory Visualizations

Signaling Pathways

Caption: Agonist vs. Antagonist action at the Mu-Opioid Receptor.

Caption: Blockade of β-Arrestin recruitment by an antagonist.

Experimental Workflow

Caption: Workflow for in vitro characterization of a MOR antagonist.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What are μ opioid receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mu-Opioid Receptor Antagonist 3 (Compound 26)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mu-opioid receptor antagonist 3, also referred to as compound 26 in select literature, is a potent and selective antagonist of the mu (µ)-opioid receptor (MOR).[1] Emerging as a compound of significant interest in opioid-related research, it demonstrates a high binding affinity for the MOR and notable central nervous system (CNS) activity.[1] This technical guide provides a comprehensive overview of its synthesis, in vitro and in vivo pharmacology, and the experimental protocols utilized in its characterization, aimed at supporting further investigation and development in the field of opioid use disorders (OUD) and related pathologies. The compound is a derivative of naltrexamine, featuring a thiophen-3-ylcarboxamido moiety at the 6α position.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 17-(cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxy-6α-[(thiophen-3-yl)carboxamido]morphinan |

| Molecular Formula | C25H28N2O4S |

| CAS Number | 2773925-66-7 |

In Vitro Pharmacology

Compound 26 has been characterized as a potent and selective antagonist at the mu-opioid receptor. Its binding affinity and functional antagonism have been quantified through various in vitro assays.

Receptor Binding Affinity

The binding affinity of compound 26 for the mu (µ), delta (δ), and kappa (κ) opioid receptors was determined using competitive radioligand binding assays. The results demonstrate high affinity and selectivity for the mu-opioid receptor.

| Receptor | Radioligand | Kᵢ (nM) |

| Mu (µ) | [³H]DAMGO | 0.24 |

| Delta (δ) | [³H]DPDPE | - |

| Kappa (κ) | [³H]U69,593 | - |

Data for delta and kappa receptors were not available in the reviewed literature.

Functional Antagonist Activity

The functional antagonist activity of compound 26 was assessed using a [³⁵S]GTPγS binding assay, which measures the extent of G-protein activation upon receptor stimulation. Compound 26 was found to be a potent antagonist of the MOR.

| Assay | Agonist | EC₅₀ (nM) |

| [³⁵S]GTPγS | DAMGO | 0.54 |

In Vivo Pharmacology

In vivo studies have highlighted the CNS antagonist effects of compound 26 and its favorable profile in precipitating withdrawal symptoms compared to naloxone (B1662785).

CNS Antagonism of Morphine

Compound 26 has demonstrated remarkable antagonism of morphine-induced effects in the CNS.[1] The hot-plate test in mice is a standard method to assess the antinociceptive effects of opioids and the ability of antagonists to reverse these effects.

Precipitated Withdrawal

A significant characteristic of compound 26 is its reduced propensity to precipitate withdrawal symptoms compared to naloxone.[1] This has been evaluated in morphine-dependent mice by observing the severity of withdrawal signs following antagonist administration.

Experimental Protocols

Synthesis of Mu-Opioid Receptor Antagonist 3 (Compound 26)

The synthesis of compound 26 involves the coupling of 6α-naltrexamine with thiophene-3-carboxylic acid. The general procedure is as follows:

-

Preparation of 6α-Naltrexamine: 6α-naltrexamine can be synthesized from naltrexone (B1662487) through a stereoselective reductive amination process.

-

Amide Coupling: 6α-naltrexamine is then coupled with thiophene-3-carboxylic acid using standard peptide coupling reagents, such as EDCI and HOBt, in an appropriate solvent like DMF.

-

Purification: The final product is purified using column chromatography to yield the desired compound.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptor.

-

Assay Buffer: A standard buffer such as 50 mM Tris-HCl (pH 7.4) is used.

-

Incubation: Membranes are incubated with a specific radioligand ([³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR) and varying concentrations of the test compound (compound 26).

-

Filtration and Washing: The incubation mixture is filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ values are determined from competition curves and then converted to Kᵢ values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound as an agonist or antagonist.

-

Membrane Preparation: Similar to the binding assays, membranes from CHO cells expressing the mu-opioid receptor are used.

-

Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and GDP (pH 7.4).

-

Incubation: Membranes are incubated with a fixed concentration of an agonist (e.g., DAMGO), varying concentrations of the antagonist (compound 26), and [³⁵S]GTPγS.

-

Filtration and Washing: The reaction is terminated by rapid filtration, followed by washing with cold buffer.

-

Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis: The EC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, is determined.

Hot-Plate Test (CNS Antagonism)

This in vivo assay evaluates the antinociceptive effects of opioids and their reversal by antagonists.

-

Animal Model: Male Swiss-Webster mice are commonly used.

-

Procedure: Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., paw licking or jumping) is recorded.

-

Drug Administration: Mice are pre-treated with the antagonist (compound 26) at various doses, followed by the administration of an agonist like morphine.

-

Data Analysis: The ability of the antagonist to reverse the morphine-induced increase in response latency is measured.

Naloxone-Precipitated Withdrawal Assay

This assay assesses the severity of withdrawal symptoms induced by an antagonist in opioid-dependent animals.

-

Induction of Dependence: Mice are made dependent on morphine through repeated injections or implantation of a morphine pellet.

-

Antagonist Administration: The antagonist (compound 26 or naloxone) is administered, and the mice are observed for signs of withdrawal (e.g., jumping, wet dog shakes, paw tremors).

-

Scoring: The frequency and severity of withdrawal behaviors are scored by a trained observer over a specific period (e.g., 30 minutes).

-

Data Analysis: The total withdrawal score for compound 26 is compared to that of naloxone and a vehicle control.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling

Mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Antagonists like compound 26 block the binding of agonists, thereby preventing the initiation of downstream signaling cascades.

Radioligand Binding Assay Workflow

[³⁵S]GTPγS Functional Assay Workflow

Conclusion

Mu-opioid receptor antagonist 3 (compound 26) is a highly potent and selective MOR antagonist with promising CNS activity and a favorable profile regarding the precipitation of withdrawal symptoms. Its unique characteristics make it a valuable research tool and a potential lead compound for the development of novel therapeutics for opioid use disorder. The detailed protocols and data presented in this guide are intended to facilitate further research into this and related compounds.

References

The Discovery and Synthesis of a Potent Mu-Opioid Receptor Antagonist: A Technical Overview of Compound 26

Introduction: The modulation of the mu-opioid receptor (MOR) continues to be a critical area of research for the development of therapeutics for opioid use disorders (OUD). A significant challenge has been the development of centrally acting MOR antagonists that can effectively block the effects of opioids without producing significant withdrawal symptoms. This technical guide details the discovery, synthesis, and pharmacological characterization of Mu opioid receptor antagonist 3, also known as compound 26, a potent and selective MOR antagonist with a favorable in vivo profile.[1] This document is intended for researchers, scientists, and drug development professionals.

Core Discovery and Rationale

Compound 26 was developed through a structure-activity relationship (SAR) study aimed at modifying a peripherally acting MOR-selective antagonist, 17-cyclopropylmethyl-3,14-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl) carboxamido] morphinan (B1239233) (NAP), to enhance its central nervous system (CNS) penetration and efficacy.[2] The design strategy involved the isosteric replacement of the pyridine (B92270) ring in NAP with other five-membered heterocycles.[2] This approach, combined with predictions of physicochemical properties, led to the synthesis of a series of analogs, including the furan-containing compound 26.[2]

Synthesis of this compound (Compound 26)

The chemical name for this compound (compound 26) is N-((4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)furan-3-carboxamide .

The synthesis of compound 26 was achieved through a multi-step process starting from commercially available naltrexone (B1662487). The general synthetic scheme involved the stereoselective reduction amination of naltrexone to produce 6β-naltrexamine, followed by a coupling reaction with a heterocyclic carboxylic acid.[3]

Detailed Synthetic Protocol:

A solution of 6β-naltrexamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is prepared under an inert atmosphere. To this solution, 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.2 eq) are added, and the mixture is stirred for 15 minutes at room temperature. Furan-3-carboxylic acid (1.1 eq) is then added, followed by the dropwise addition of triethylamine (B128534) (2.5 eq). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final compound 26.

In Vitro Pharmacological Characterization

The in vitro pharmacological properties of compound 26 were evaluated through radioligand binding assays and [³⁵S]GTPγS functional assays.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of compound 26 for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Methodology: Competitive radioligand binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ, δ, or κ opioid receptor. The µ-opioid receptors were labeled with [³H]naloxone, while the δ and κ-opioid receptors were labeled with [³H]diprenorphine.[4] Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (compound 26). Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reactions were incubated to equilibrium, and then terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting. The IC₅₀ values were determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

Objective: To determine the functional activity (antagonism) of compound 26 at the µ-opioid receptor.

Methodology: The antagonist activity of compound 26 was determined by its ability to inhibit the stimulation of [³⁵S]GTPγS binding by the standard MOR agonist, DAMGO. Assays were conducted using membranes from CHO cells expressing the human µ-opioid receptor. Membranes were incubated with [³⁵S]GTPγS, GDP, DAMGO, and varying concentrations of compound 26. The amount of [³⁵S]GTPγS binding to G-proteins was measured by liquid scintillation counting following filtration. The EC₅₀ value, representing the concentration of the antagonist that produces a half-maximal inhibition of the agonist response, was determined from the concentration-response curve.

Data Presentation: In Vitro Pharmacology

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR EC₅₀ (nM) |

| Compound 26 | 0.24 | >1000 | >1000 | 0.54 |

| Naloxone (B1662785) | 1.2 | 25 | 30 | 2.1 |

Data extracted from Pagare et al., 2022.[2]

In Vivo Pharmacological Evaluation

The in vivo antagonist effects of compound 26 were assessed using the hot-plate test for antinociception and a naloxone-induced withdrawal model.

Hot-Plate Test

Objective: To evaluate the ability of compound 26 to antagonize morphine-induced antinociception.

Methodology: Male ICR mice were used for this study. The hot-plate apparatus was maintained at a constant temperature of 55 ± 0.5 °C. The latency to a nociceptive response (hind paw lick or jump) was measured. A baseline latency was determined for each animal. Animals were then pretreated with either vehicle or compound 26 at various doses. After a specified pretreatment time, morphine was administered. The hot-plate latency was then measured at different time points post-morphine administration. A cut-off time was used to prevent tissue damage. The antagonist effect was quantified by the reduction in the analgesic effect of morphine.

Naloxone-Induced Withdrawal Test

Objective: To assess the potential of compound 26 to precipitate withdrawal symptoms in morphine-dependent mice.

Methodology: Male ICR mice were made dependent on morphine by repeated injections over several days. On the test day, mice were administered either vehicle, naloxone, or compound 26. Immediately after injection, the animals were observed for withdrawal signs, such as jumping, for a defined period. The total number of jumps was recorded as a measure of the severity of precipitated withdrawal.

Data Presentation: In Vivo Pharmacology

| Compound | Morphine Antagonism (AD₅₀, mg/kg) | Precipitated Withdrawals (Jumps at 10 mg/kg) |

| Compound 26 | 0.04 | ~5 |

| Naloxone | 0.03 | ~35 |

Data estimated from graphical representations in Pagare et al., 2022.[2]

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[3] Agonist binding to the MOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This also leads to the closing of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels.[3] this compound (compound 26) acts by binding to the MOR and preventing the binding of agonists like morphine, thereby blocking the initiation of this signaling cascade.

Conclusion

This compound (compound 26) is a potent and selective MOR antagonist with demonstrated in vivo efficacy in blocking the effects of morphine.[1][2] Notably, it precipitates significantly fewer withdrawal symptoms compared to naloxone at comparable doses, suggesting a more favorable profile for potential therapeutic applications in OUD.[1][2] The discovery and detailed characterization of compound 26 provide a valuable contribution to the development of next-generation MOR antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Evaluation of NAP Isosteres: A Switch from Peripheral to Central Nervous System Acting Mu-Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Landscape of a Novel Mu-Opioid Receptor Antagonist

A Technical Guide on the Chemical Properties and Signaling Profile of (4bR,6R,7R,12bS)-7-(Cyclopropylmethyl)-3-methyl-4-oxo-2,3,4,4b,5,6,7,9-octahydro-1H-7,12b-(epiminoethano)phenanthro[2,1-d]thiazole-10-carbonitrile

For researchers, scientists, and drug development professionals vested in the field of opioid research, a comprehensive understanding of novel antagonists is paramount. This guide provides an in-depth analysis of "Mu opioid receptor antagonist 3," also identified as compound 26 in pivotal research, a potent and selective antagonist of the mu-opioid receptor (MOR). This document outlines its chemical properties, the experimental methodologies used for its characterization, and its interaction with relevant signaling pathways.

Core Chemical and Pharmacological Properties

"this compound" (compound 26) has demonstrated significant potential in preclinical studies as a potent and selective MOR antagonist.[1][2][3][4][5] Its chemical and pharmacological characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | (4bR,6R,7R,12bS)-7-(Cyclopropylmethyl)-3-methyl-4-oxo-2,3,4,4b,5,6,7,9-octahydro-1H-7,12b-(epiminoethano)phenanthro[2,1-d]thiazole-10-carbonitrile | [6] |

| CAS Number | 2773925-66-7 | [2] |

| Molecular Formula | C25H27N3O2S | [6] |

| Molecular Weight | 433.57 g/mol | [6] |

| Binding Affinity (Ki) for MOR | 0.24 nM | [1][2][4][5] |

| Functional Antagonist Potency (EC50) | 0.54 nM | [2][3][4][5] |

Elucidation of Biological Activity: Experimental Protocols

The characterization of this compound involved rigorous in vitro assays to determine its binding affinity and functional antagonism. The methodologies employed are detailed below.

Radioligand Binding Assays for Opioid Receptor Affinity

The binding affinity of the antagonist for mu (µ), delta (δ), and kappa (κ) opioid receptors was determined using competitive radioligand binding assays with membrane preparations from Chinese Hamster Ovary (CHO) cells expressing the respective human opioid receptors.[6][7][8]

Experimental Workflow:

Key Parameters:

-

Radioligands: [3H]naloxone for MOR and [3H]diprenorphine for KOR and DOR.[6]

-

Incubation: Performed at room temperature for a specified duration.

-

Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves, and Ki values were calculated using the Cheng-Prusoff equation.[6]

[³⁵S]GTPγS Functional Assay for Antagonist Potency

To assess the functional antagonist activity of the compound at the MOR, a [³⁵S]GTPγS binding assay was conducted. This assay measures the level of G-protein activation upon receptor stimulation by an agonist in the presence of the antagonist.[6][9]

Experimental Workflow:

Key Parameters:

-

Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) was used as the MOR full agonist.[6]

-

Measurement: The assay quantifies the antagonist's ability to inhibit the DAMGO-stimulated binding of [³⁵S]GTPγS to G-proteins.

-

Data Analysis: The concentration-response curves were analyzed to determine the EC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response.[6]

Mu-Opioid Receptor Signaling Pathway and Antagonism

The mu-opioid receptor is a class A G-protein coupled receptor (GPCR).[10][11] Upon activation by an agonist, it primarily couples to inhibitory Gi/o proteins, leading to a cascade of intracellular events that ultimately result in the modulation of neuronal excitability and neurotransmitter release. This compound competitively binds to the MOR, preventing the binding of endogenous or exogenous agonists and thereby blocking the initiation of this signaling cascade.

Signaling Pathway Overview:

The antagonistic action of "this compound" is characterized by its ability to occupy the orthosteric binding site on the MOR, thereby preventing agonist-induced conformational changes necessary for G-protein activation. This blockade effectively inhibits the downstream signaling cascade, including the inhibition of adenylyl cyclase, modulation of ion channel activity, and subsequent reduction in neurotransmitter release. Research indicates that this compound exhibits remarkable CNS antagonism against morphine and precipitates fewer withdrawal symptoms than naloxone, suggesting a favorable pharmacological profile for potential therapeutic applications in opioid use disorders.[1][2][3][4][5]

References

- 1. Synthesis and evaluation of aryl-naloxamide opiate analgesics targeting truncated exon 11-associated mu opioid receptor (MOR-1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design, Synthesis, and Biological Evaluation of NAP Isosteres: A Switch from Peripheral to Central Nervous System Acting Mu-Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00036J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Crystal structure of the μ-opioid receptor bound to a morphinan antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

The Evolving Landscape of Mu-Opioid Receptor Antagonists: A Structural-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mu-opioid receptor (MOR) remains a critical target in drug discovery, central to pain management, addiction, and a range of physiological processes. While MOR agonists are potent analgesics, their use is fraught with adverse effects, including respiratory depression, tolerance, and dependence. Consequently, the development of novel MOR antagonists is a fervent area of research, with applications ranging from treating opioid overdose and addiction to mitigating the side effects of opioid agonist therapy. This technical guide delves into the core principles of the structure-activity relationship (SAR) of novel MOR antagonists, providing a comprehensive overview of key chemical classes, experimental methodologies, and the intricate interplay between molecular structure and biological function.

Deciphering the Molecular Blueprint: Key Structural Classes and their SAR

The quest for potent and selective MOR antagonists has led to the exploration of diverse chemical scaffolds. The morphinan (B1239233) backbone, the foundational structure of morphine and naltrexone (B1662487), continues to be a fertile ground for the design of new antagonists. Additionally, non-morphinan and peptide-based antagonists are emerging as promising alternatives with unique pharmacological profiles.

The Morphinan Scaffold: Modifications at C-14 and C-6

The morphinan skeleton offers several key positions for chemical modification to modulate activity. Notably, substitutions at the 14-position and the C-6 position have yielded antagonists with remarkable potency and selectivity.

14-Alkoxymorphinans: The introduction of alkoxy groups at the 14-position of the morphinan ring has been a particularly fruitful strategy. SAR studies have shown that the nature and size of the substituent at this position significantly influence binding affinity and efficacy. For instance, increasing the chain length of the alkoxy group can impact receptor interaction and selectivity.

| Compound | N-Substituent | 14-Substituent | MOR Ki (nM) | Reference |

| Naltrexone | Cyclopropylmethyl | -OH | ~0.1-0.5 | [1][2] |

| 14-O-Methylnaltrexone | Cyclopropylmethyl | -OCH3 | ~0.2 | [1] |

| 14-O-Ethylnaltrexone | Cyclopropylmethyl | -OCH2CH3 | ~0.8 | [1] |

| 14-O-Propylnaltrexone | Cyclopropylmethyl | -OCH2CH2CH3 | ~5.3 | [1] |

C-6 Substituted Naltrexone Analogs: Modifications at the C-6 position of naltrexone have also led to the discovery of potent MOR antagonists. The introduction of bulky and heterocyclic moieties at this position can enhance binding affinity and introduce unique pharmacological properties, including partial agonism or mixed antagonist profiles at other opioid receptors. For example, the introduction of an indolylacetamido group at the 6β-position of naltrexamine can result in potent MOR antagonism.[3]

| Compound | 6-Substituent | MOR Ki (nM) | δ/μ Selectivity | κ/μ Selectivity | Reference |

| Naltrexone | =O | ~0.1-0.5 | ~20 | ~10 | [4] |

| 6β-Naltrexol | -OH (β) | ~0.3 | ~30 | ~5 | [5] |

| Compound with 6β-indolylacetamido | 6β-indolylacetamido | ~0.2 | >1000 | >1000 | [3] |

Peptide-Based MOR Antagonists

Peptide-based MOR antagonists represent another important class of molecules. These are often designed by modifying endogenous opioid peptides or through rational design based on the opioid receptor's binding pocket. Bifunctional peptides, which combine an opioid antagonist pharmacophore with a pharmacophore for another receptor (e.g., cholecystokinin (B1591339) receptors), are being explored for their potential to produce analgesia with reduced side effects.[6][7]

| Peptide | Sequence/Modification | MOR Ki (nM) | DOR Ki (nM) | Reference |

| TIPP(ψ) | H-Tyr-Tic(ψ)[CH2-NH]-Phe-Phe-OH | 0.8 | 0.01 | [8] |

| A bifunctional peptide | Combination of opioid and CCK pharmacophores | 2.5 | 1.2 | [6] |

Visualizing the Molecular Logic: Signaling Pathways and Experimental Workflows

To comprehend the intricate relationship between structure and function, it is essential to visualize the underlying biological processes and experimental procedures.

Figure 1: Simplified signaling pathway of a MOR antagonist.

Figure 2: Typical experimental workflow for MOR antagonist evaluation.

References

- 1. Most recent developments and modifications of 14-alkylamino and 14-alkoxy-4,5-epoxymorphinan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 14-alkoxymorphinan derivatives and their pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 14-O-Heterocyclic-substituted naltrexone derivatives as non-peptide mu opioid receptor selective antagonists: Design, synthesis, and biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutral antagonist activity of naltrexone and 6beta-naltrexol in naïve and opioid-dependent C6 cells expressing a mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Hydrazide-Linked Bifunctional Peptides as δ/μ Opioid Receptor Agonists and CCK-1/CCK-2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of novel peptide ligands which have opioid agonist activity and CCK antagonist activity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Bifunctional C-Terminal-Modified Peptides for δ/μ Opioid Receptor Agonists and Neurokinin-1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mu Opioid Receptor Antagonists for CNS Disorder Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mu opioid receptor (MOR) antagonists and their application in the research of Central Nervous System (CNS) disorders. This document details the mechanism of action of MOR antagonists, presents quantitative data on their binding affinities and pharmacokinetics, outlines key experimental protocols for their evaluation, and visualizes critical signaling pathways and experimental workflows.

Introduction to Mu Opioid Receptors and CNS Disorders

The mu opioid receptor (MOR), a G-protein coupled receptor (GPCR), is a primary target for endogenous opioids like endorphins and enkephalins, as well as for exogenous opioids such as morphine.[1][2] These receptors are widely distributed throughout the central and peripheral nervous systems and play a crucial role in modulating pain, mood, reward, and other physiological functions.[2] Dysregulation of the MOR system has been implicated in a variety of CNS disorders, including substance use disorders, depression, and anxiety.

MOR antagonists are compounds that bind to mu opioid receptors but do not activate them. Instead, they block the receptor, preventing both endogenous and exogenous opioids from binding and exerting their effects.[3] This mechanism of action makes them valuable tools for both research and therapeutic purposes in the context of CNS disorders.

Mechanism of Action of Mu Opioid Receptor Antagonists

MORs primarily signal through two main pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[4]

-

G-protein Pathway: Upon agonist binding, the MOR couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit can also directly modulate ion channels, leading to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release.[4]

-

β-arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This process leads to receptor desensitization, internalization (endocytosis), and can also initiate G-protein-independent signaling cascades.

MOR antagonists, by competitively binding to the receptor, prevent the conformational changes necessary for G-protein coupling and subsequent downstream signaling. They effectively block both the G-protein and β-arrestin pathways that would be initiated by an agonist.

Signaling Pathway Diagram

Caption: Mu Opioid Receptor Signaling Pathways.

Quantitative Data of Selected MOR Antagonists

The following tables summarize the binding affinities and pharmacokinetic properties of several well-characterized and research-relevant mu opioid receptor antagonists.

Table 1: Binding Affinities (Ki, nM) of MOR Antagonists at Opioid Receptors

| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Reference(s) |

| Naltrexone (B1662487) | 0.25 | 10.8 | 5.15 | [5][6] |

| Nalmefene | 0.21 | 0.69 | 0.23 | [5] |

| Naloxone | 1.52 - 2.3 | - | - | [7][8] |

| AT-076 | 1.67 | 19.6 | 1.14 | [9] |

| Cyprodime | ~3.8 (Kd) | Orders of magnitude less | Orders of magnitude less | [10] |

| GSK1521498 | Potent and selective | ~14-fold lower affinity | ~14-fold lower affinity | [11] |

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.

Table 2: Pharmacokinetic Properties of Selected MOR Antagonists

| Compound | Bioavailability | Half-life (t1/2) | Primary Metabolism | Reference(s) |

| Naltrexone (oral) | 5-40% (significant first-pass) | ~4 hours (parent), ~13 hours (6-β-naltrexol) | Hepatic (non-CYP) | [3] |

| GSK1521498 (oral) | - | Reaches steady state in ~7 days | - | [12] |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the mu opioid receptor.

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human mu opioid receptor.

-

Radioligand: A tritiated opioid antagonist with high affinity for the mu receptor, such as [³H]-Naloxone or [³H]-Diprenorphine.

-

Test Compound: The MOR antagonist of interest.

-

Non-specific Binding Control: A high concentration of an unlabeled MOR ligand (e.g., 10 µM Naloxone) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: A cell harvester and glass fiber filters.

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the mu opioid receptor in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

[³H]-Radioligand at a concentration near its Kd.

-

For total binding wells, add assay buffer.

-

For non-specific binding wells, add the non-specific binding control.

-

For competition wells, add varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

cAMP Functional Assay

This protocol is used to determine the functional antagonism of a test compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human mu opioid receptor and a cAMP-responsive reporter system (e.g., GloSensor).

-

MOR Agonist: A potent MOR agonist such as DAMGO.

-

Test Compound: The MOR antagonist of interest.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate Reader: Capable of detecting the signal from the chosen cAMP detection kit.

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Treat the cells with varying concentrations of the test antagonist or vehicle and incubate for a specified time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the MOR agonist (typically the EC80 concentration) and forskolin to all wells (except for the basal control) and incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist.

-

Determine the IC50 value of the antagonist, which is the concentration that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Preclinical Experimental Workflow for a Novel MOR Antagonist in CNS Disorder Research

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel MOR antagonist for a CNS disorder such as depression or addiction.

Caption: Preclinical workflow for a novel MOR antagonist.

References

- 1. benchchem.com [benchchem.com]

- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Chapter 3C: Naltrexone - Medications for Opioid Use Disorder - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 9. AT-076 - Wikipedia [en.wikipedia.org]

- 10. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multiple-dose safety, pharmacokinetics, and pharmacodynamics of the μ-opioid receptor inverse agonist GSK1521498 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Efficacy of GP262: A Dual-Targeting PI3K/mTOR PROTAC Degrader

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of compound GP262, a novel Proteolysis Targeting Chimera (PROTAC) designed to dually target and degrade Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The dysregulation of the PI3K/AKT/mTOR signaling pathway is a critical factor in the development and progression of various cancers, making it a key target for therapeutic intervention. GP262 represents a promising strategy by not just inhibiting, but actively degrading these key proteins, potentially leading to a more profound and durable anti-cancer effect. This document summarizes the available quantitative data, details the experimental protocols used for its in-vitro evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative In-Vitro Data

The in-vitro efficacy of GP262 was assessed across multiple human breast cancer cell lines. The compound's ability to degrade its target proteins and inhibit cell proliferation was quantified, and the results are summarized below.

Protein Degradation Efficacy

GP262's primary mechanism of action is the induced degradation of PI3K and mTOR. Its efficiency is measured by the half-maximal degradation concentration (DC50), which is the concentration of the compound that results in 50% degradation of the target protein, and the maximum degradation (Dmax).

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| MDA-MB-231 | p110α (PI3K) | 227.4 | 71.3 |

| MDA-MB-231 | p110γ (PI3K) | 42.23 | 88.6 |

| MDA-MB-231 | mTOR | 45.4 | 74.9 |

Table 1: Degradation efficacy of GP262 in MDA-MB-231 human breast cancer cells after 24 hours of treatment[1].

Anti-proliferative Activity

The cytotoxic effect of GP262 was evaluated to determine its impact on cancer cell growth. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | IC50 (nM) | Maximum Inhibition (Imax) (%) |

| MDA-MB-231 | 68.0 ± 3.5 | 65.4 |

| MCF-7 | 161.6 ± 21 | 83.4 |

| MDA-MB-361 | 124.2 ± 6.3 | 97.7 |

Table 2: Anti-proliferative activity of GP262 in various human breast cancer cell lines[1].

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments conducted to evaluate the efficacy of GP262.

Cell Culture

Human breast cancer cell lines (MDA-MB-231, MCF-7, and MDA-MB-361) were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation Analysis

To quantify the degradation of PI3K and mTOR, Western blotting was performed.

-

Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of GP262 for 24 hours.

-

Protein Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for p110α, p110γ, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the protein levels were normalized to the loading control. The DC50 and Dmax values were calculated from the dose-response curves.

Cell Proliferation Assay (CCK-8)

The anti-proliferative effects of GP262 were determined using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with a serial dilution of GP262 for a specified period (e.g., 72 hours).

-

CCK-8 Reagent Addition: Following the treatment period, the CCK-8 reagent was added to each well, and the plates were incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

-

Data Analysis: The cell viability was calculated as a percentage of the control (vehicle-treated) cells. The IC50 values were determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the proposed mechanism of action of GP262 and the general workflow for its in-vitro evaluation.

Caption: GP262 induces the degradation of PI3K and mTOR, inhibiting cell growth.

Caption: Workflow for the in-vitro evaluation of compound GP262.

References

An In-Depth Technical Guide to Selective Mu-Opioid Antagonists for Researchers and Drug Development Professionals

Introduction: The µ-opioid receptor (MOR) is a principal target in pain management. However, the therapeutic benefits of MOR agonists are often shadowed by severe side effects, including respiratory depression, tolerance, and dependence. Selective MOR antagonists are indispensable tools in both preclinical research to elucidate the complex mechanisms of the opioid system and in clinical settings to counteract the life-threatening effects of opioid overdose. Furthermore, they are being investigated for their therapeutic potential in treating opioid and alcohol use disorders. This guide provides a comprehensive overview of selective MOR antagonists, focusing on their pharmacological properties, the intricate signaling pathways they modulate, and detailed experimental protocols for their characterization.

Core Concepts in Mu-Opioid Receptor Antagonism

Selective µ-opioid antagonists bind to the MOR with high affinity and specificity, competitively inhibiting the binding of agonists such as morphine or endogenous opioid peptides like endorphins. This blockade prevents the conformational changes in the receptor necessary for the activation of downstream signaling pathways. The primary signaling cascades initiated by MOR activation are the G-protein-dependent pathway, which is largely associated with analgesia, and the β-arrestin-dependent pathway, which has been implicated in some of the adverse effects of opioids.[1][2][3]

Quantitative Pharmacology of Selective Mu-Opioid Antagonists

The pharmacological profiles of selective MOR antagonists are defined by their binding affinity (Ki), functional potency (IC50 or pA2), and selectivity over other opioid receptor subtypes (δ and κ). The following tables summarize these key quantitative parameters for several widely used and novel selective MOR antagonists.

Table 1: Binding Affinities (Ki) of Selective Mu-Opioid Antagonists at Opioid Receptors

| Antagonist | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Species/Tissue | Radioligand | Reference(s) |

| Naloxone | 1.1 - 2.3 | 16 - 67.5 | 2.5 - 12 | Human/Recombinant | [³H]-DAMGO / Not Specified | [1][2][4] |

| Naltrexone | ~1 | - | - | Not Specified | Not Specified | [5] |

| Cyprodime | Low nM range | Orders of magnitude less | Orders of magnitude less | Rat Brain | [³H]-DAMGO | [6] |

| CTOP | 0.96 - 2.3 | 4,800 ± 600 | 11,000 ± 2,000 | Rat Brain | [³H]CTOP / [³H]DAMGO | [4][7] |

| CTAP | 1.1 ± 0.1 | 7,800 ± 1,200 | 21,000 ± 3,000 | Rat Brain | [³H]DAMGO | [7] |

| β-Funaltrexamine (β-FNA) | - | - | - | - | - | |

| Antanal-1 | Highly Potent | Selective for µ | Selective for µ | Not Specified | Not Specified | [8] |

| Antanal-2 | Highly Potent | Selective for µ | Selective for µ | Not Specified | Not Specified | [8] |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.[9][10]

Table 2: Functional Potency (pA2 / IC50) of Selective Mu-Opioid Antagonists

| Antagonist | Parameter | Value | Functional Assay | Species/Tissue | Agonist | Reference(s) |

| Naloxone | pA2 | ~8.37 | In vivo | Human | Morphine | [4] |

| Naloxone | Apparent pA2 | 8.5 - 8.9 | In vivo | Rat | Morphine | [4] |

| CTOP | pA2 | 8.9 | In vivo | Rat | Morphine | [4] |

| Cyprodime | IC50 | - | [³⁵S]GTPγS binding | Rat Brain | Morphine | [6] |

| Antanal-1 | - | Potent Antagonist | Receptor Binding & Hot Plate | Mouse | - | [8] |

| Antanal-2 | - | Potent Antagonist | Receptor Binding & Hot Plate | Mouse | - | [8] |

Signaling Pathways Modulated by Mu-Opioid Antagonists

The binding of a selective antagonist to the MOR prevents the initiation of the downstream signaling cascades typically activated by an agonist.

G-Protein Signaling Pathway

Upon agonist binding, the MOR couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate several intracellular effectors. The primary outcomes of G-protein signaling are the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These events collectively reduce neuronal excitability and neurotransmitter release, contributing to the analgesic effects of opioids. Selective MOR antagonists block these G-protein-mediated effects.

References

- 1. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 2. Naloxone - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. benchchem.com [benchchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mu-Opioid Receptor Antagonists in Opioid Dependence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mu-opioid receptor (MOR) is the primary molecular target for opioid analgesics and is central to the development of opioid dependence. This technical guide provides an in-depth overview of the role of MOR antagonists in understanding and potentially treating opioid use disorder. We present a comprehensive summary of quantitative binding data for key antagonists, detailed experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the field of opioid addiction and drug development.

Introduction to the Mu-Opioid Receptor and Opioid Dependence

Opioids exert their powerful analgesic and euphoric effects primarily through the activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[1] Chronic activation of MORs by opioid agonists leads to neuroadaptive changes, including receptor desensitization, downregulation, and alterations in downstream signaling pathways. These changes contribute to the development of tolerance, physical dependence, and the compulsive drug-seeking behavior characteristic of opioid use disorder (OUD).[2]

MOR antagonists are compounds that bind to the mu-opioid receptor but do not activate it, thereby blocking the effects of opioid agonists.[3][4] They are invaluable tools in both preclinical research and clinical practice. In research, they are used to elucidate the role of the MOR in various physiological and pathological processes. Clinically, MOR antagonists like naltrexone (B1662487) and nalmefene (B1676920) are used for the management of OUD and the reversal of opioid overdose.[5][6]

This guide focuses on the technical aspects of studying MOR antagonists in the context of opioid dependence, with a particular emphasis on quantitative data, experimental methodologies, and the visualization of complex biological processes.

Quantitative Data of Mu-Opioid Receptor Antagonists

The binding affinity of an antagonist for the mu-opioid receptor is a critical parameter that influences its potency and duration of action. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the Ki values for a selection of MOR antagonists, providing a basis for comparison.

| Antagonist | Mu-Opioid Receptor (MOR) Ki (nM) | Receptor Type | Notes |

| Mu opioid receptor antagonist 3 (compound 26) | 0.24 | Selective MOR antagonist | Also has an EC50 of 0.54 nM.[7] |

| Naltrexone | 0.2 - 2.3 | Non-selective opioid antagonist | Also binds to kappa and delta opioid receptors.[8][9][10] |

| Nalmefene | ~1.0 - 5.4 | Non-selective opioid antagonist | Structurally similar to naltrexone with a longer half-life.[6][11] |

| Alvimopan | 0.2 - 0.8 | Peripherally acting MOR antagonist | Limited ability to cross the blood-brain barrier.[2][7][12] |

| Cyprodime | 5.4 | Selective MOR antagonist | High selectivity over delta and kappa receptors.[3][13][14][15] |

| β-Funaltrexamine (β-FNA) | Irreversible | Selective MOR antagonist | Covalently binds to the receptor.[16][17][18][19] |

| Clocinnamox (C-CAM) | Irreversible | Selective MOR antagonist | An insurmountable antagonist.[20][21][22][23] |

Signaling Pathways of the Mu-Opioid Receptor

Upon activation by an agonist, the mu-opioid receptor initiates intracellular signaling cascades primarily through two distinct pathways: the G-protein dependent pathway and the β-arrestin dependent pathway. Understanding these pathways is crucial for developing novel therapeutics with improved side-effect profiles.

G-Protein Signaling Pathway

The canonical signaling pathway of the MOR involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This pathway is primarily associated with the analgesic effects of opioids.

β-Arrestin Signaling Pathway

Following prolonged or high-intensity agonist stimulation, the MOR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a separate wave of intracellular signaling that is implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MOR antagonists and their effects on opioid dependence.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the MOR.[16][24][25]

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled MOR ligand (e.g., [³H]DAMGO or [³H]naloxone)

-

Unlabeled MOR antagonist (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Scintillation fluid

-

Glass fiber filters

-

96-well plates

-

Filter manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM naloxone), and 100 µL of membrane suspension.

-

Competition: 50 µL of radioligand, 50 µL of varying concentrations of the test antagonist, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filter manifold.

-

Washing: Wash each filter 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test antagonist.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8][12][15][26][27]

Materials:

-

Cell membranes expressing the MOR and relevant G-proteins

-

[³⁵S]GTPγS

-

GDP

-

MOR agonist (e.g., DAMGO)

-

MOR antagonist (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation fluid

-

96-well plates

-

Scintillation counter or filter-based detection system

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer containing GDP (final concentration ~10 µM).

-

50 µL of the MOR agonist at a concentration that produces ~80% of its maximal effect (EC80).

-

50 µL of varying concentrations of the test antagonist.

-

50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure radioactivity as described for the radioligand binding assay.

-

SPA Method: Add scintillation proximity assay (SPA) beads and incubate to allow the beads to capture the membranes. Measure the signal using a suitable plate reader.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist.

-

Determine the IC50 value of the antagonist.

-

The antagonist's potency can be expressed as a pA2 value, calculated using the Schild equation.

-

Naloxone-Precipitated Morphine Withdrawal in Rodents

This in vivo model is used to assess the physical dependence on opioids and the ability of an antagonist to precipitate withdrawal symptoms.[13][14][17][28][29]

Materials:

-

Male or female mice or rats

-

Morphine sulfate

-

Naloxone (B1662785) hydrochloride

-

Saline solution

-

Observation chambers

-

Scoring sheet for withdrawal symptoms

Procedure:

-

Induction of Dependence:

-

Administer escalating doses of morphine (e.g., 10-50 mg/kg, subcutaneous) to the animals twice daily for 5-7 days. A control group receives saline injections.[14]

-

-

Precipitation of Withdrawal:

-

On the test day, 2-3 hours after the final morphine injection, administer a challenge dose of naloxone (e.g., 1-10 mg/kg, intraperitoneal).[17]

-

-

Observation and Scoring:

-

Immediately place the animal in an observation chamber and record the occurrence and severity of withdrawal signs for 30-60 minutes.

-

Common withdrawal signs include jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis (drooping eyelids), and diarrhea.

-

A composite withdrawal score is typically calculated by summing the scores for each observed behavior.

-

-

Data Analysis:

-

Compare the mean withdrawal scores between the morphine-dependent group and the saline control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

To test the efficacy of a novel antagonist, it can be administered prior to the naloxone challenge to assess its ability to block naloxone-precipitated withdrawal.

-

Conditioned Place Preference (CPP)

The CPP paradigm is a behavioral model used to assess the rewarding or aversive properties of drugs, and can be used to study the motivational aspects of opioid dependence and withdrawal.[7][20][30][31][32][33]

Materials:

-

Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)

-

Opioid agonist (e.g., morphine)

-

MOR antagonist (test compound)

-

Saline solution

-

Video tracking system and software

Procedure:

-

Pre-conditioning (Habituation):

-

For 1-3 days, allow the animals to freely explore all chambers of the apparatus for 15-30 minutes to establish a baseline preference for each chamber. Record the time spent in each chamber.

-

-

Conditioning:

-

This phase typically lasts for 4-8 days.

-

On drug conditioning days, administer the opioid agonist and confine the animal to one of the chambers (typically the initially non-preferred chamber) for 30-45 minutes.

-

On saline conditioning days, administer saline and confine the animal to the opposite chamber for the same duration.

-

The order of drug and saline conditioning days is counterbalanced across animals.

-

-

Post-conditioning (Test):

-

On the test day, place the animal in the central (neutral) chamber with free access to all chambers and record the time spent in each chamber for 15-30 minutes. No drug is administered on the test day.

-

-

Data Analysis:

-

Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, reflecting the rewarding properties of the drug.

-

To test the effect of an antagonist, it can be administered before the opioid during the conditioning phase to see if it blocks the development of CPP, or before the test phase to see if it blocks the expression of an already established CPP.

-

Experimental Workflow for MOR Antagonist Drug Discovery

The discovery and development of novel MOR antagonists for the treatment of opioid dependence follows a structured workflow, from initial screening to preclinical evaluation.

Conclusion

Mu-opioid receptor antagonists are indispensable for advancing our understanding of opioid dependence and for the development of effective treatments. This technical guide has provided a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling mechanisms relevant to the study of these important compounds. By utilizing the information and methodologies presented here, researchers and drug development professionals can more effectively design and execute studies aimed at combating the ongoing opioid crisis.

References

- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flowchart Creation [developer.mantidproject.org]

- 8. Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Slow-sustained delivery of naloxone reduces typical naloxone-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. revvity.com [revvity.com]

- 14. benchchem.com [benchchem.com]

- 15. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ww2.uthscsa.edu [ww2.uthscsa.edu]

- 17. statalist.org [statalist.org]

- 18. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. medium.com [medium.com]

- 20. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Hyperbaric oxygen treatment attenuates naloxone-precipitated opioid withdrawal behaviors and alters microglial activity in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DOT Language | Graphviz [graphviz.org]

- 27. researchgate.net [researchgate.net]

- 28. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 29. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. GraphViz Examples and Tutorial [graphs.grevian.org]

- 31. toolify.ai [toolify.ai]

- 32. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 33. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols: In Vivo Administration of Mu Opioid Receptor Antagonist 3 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and evaluation of Mu Opioid Receptor (MOR) Antagonist 3, also known as compound 26, in mouse models. This document outlines detailed experimental protocols, data presentation tables, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

Mu Opioid Receptor Antagonist 3 is a potent and selective antagonist for the μ-opioid receptor (MOR), with a Ki of 0.24 nM and an EC50 of 0.54 nM.[1] It has demonstrated significant central nervous system (CNS) antagonism against morphine and has been noted for precipitating fewer withdrawal symptoms compared to the classical MOR antagonist, Naloxone.[1] These characteristics make it a compound of interest for research into opioid use disorders (OUD) and for dissecting the roles of the MOR system in various physiological and pathological processes.[1]

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value |

| Ki | 0.24 nM |

| EC50 | 0.54 nM |

This data highlights the high affinity and potency of Compound 3 for the Mu Opioid Receptor.[1]

Table 2: Example Data from In Vivo Behavioral Studies with MOR Antagonists in Mice

| Behavioral Test | MOR Antagonist | Dose Range (mg/kg) | Route | Key Findings | Reference |

| Hot Plate Test | Naloxone | 1 - 10 | s.c. | Dose-dependent blockade of morphine-induced analgesia | [2] |

| Tail Flick Test | Naltrexone | 1 - 10 | i.p. | Reversal of opioid-induced antinociception | [3][4] |

| Conditioned Place Preference | Cyprodime | 0.5 - 2 | i.p. | Reduction in sensation-seeking behavior | [5] |

| Naltrexone-precipitated Withdrawal | Naltrexone | 10 | i.p. | Induction of withdrawal jumping in opioid-dependent mice | [3][4] |

| Fear Conditioning | Naloxone | 1 | s.c. | Modulation of fear memory consolidation | [6] |

This table summarizes typical findings from studies using established MOR antagonists, providing a comparative basis for evaluating this compound.

Experimental Protocols

Protocol 1: Assessment of Antagonism of Morphine-Induced Analgesia (Hot Plate Test)